1,3-Benzothiazole-2-carbonitrile

Catalog No.
S596969
CAS No.
2602-85-9
M.F
C8H4N2S
M. Wt
160.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzothiazole-2-carbonitrile

CAS Number

2602-85-9

Product Name

1,3-Benzothiazole-2-carbonitrile

IUPAC Name

1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H4N2S

Molecular Weight

160.2 g/mol

InChI

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H

InChI Key

UYHQUNLVWOAJQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C#N

Synonyms

2-cyanobenzothiazole

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C#N

Synthesis and Characterization:

,3-Benzothiazole-2-carbonitrile is a heterocyclic compound containing a six-membered aromatic ring with nitrogen and sulfur atoms, and a cyano group attached to the second carbon position. Several methods for its synthesis have been reported in scientific literature, including:

  • Reaction of o-aminobenzenethiol with chloroacetonitrile [].
  • Cyclization of 2-aminothiobenzamide with triethyl orthoformate [].
  • Dehydrogenation of 2-amino-3-cyano-3H-benzothiazole [].

These methods allow researchers to access 1,3-benzothiazole-2-carbonitrile for further investigation of its properties and potential applications.

Potential Applications in Material Science:

The presence of the cyano group and the heterocyclic ring structure make 1,3-benzothiazole-2-carbonitrile a promising candidate for various material science applications. Studies have explored its potential as:

  • Organic semiconductors: Due to its π-conjugated system, 1,3-benzothiazole-2-carbonitrile has been investigated for its ability to conduct electricity, potentially leading to applications in organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Corrosion inhibitors: The compound's adsorption properties on metal surfaces suggest its potential use as a corrosion inhibitor for metals like steel.

Exploration in Medicinal Chemistry:

The diverse chemical structure of 1,3-benzothiazole-2-carbonitrile has attracted interest in medicinal chemistry. Researchers have investigated its potential as:

  • Antimicrobial agents: Studies have reported the compound's activity against various bacterial and fungal strains, suggesting its potential as a lead compound for developing new antibiotics and antifungals.
  • Anticancer agents: Preliminary studies have shown the compound's ability to inhibit the growth of some cancer cell lines, warranting further exploration of its potential as an anticancer agent.

1,3-Benzothiazole-2-carbonitrile is a heterocyclic compound characterized by a benzothiazole ring system with a cyano group at the 2-position. Its molecular formula is C₈H₄N₂S, and it possesses notable properties due to the presence of both nitrogen and sulfur atoms within its structure. The compound exhibits a variety of chemical and biological activities, making it a subject of interest in medicinal chemistry and materials science.

, primarily due to the reactivity of the carbonitrile functional group. Key reactions include:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic attacks, leading to the formation of various derivatives such as amides and carboxylic acids .
  • Hydrolysis: Under acidic conditions, the nitrile can be hydrolyzed to yield carboxylic acids, which can further participate in arylation reactions at the 2-position .
  • Cyclization Reactions: The compound can also serve as a precursor in cyclization reactions to form more complex heterocycles .

Research indicates that 1,3-benzothiazole-2-carbonitrile exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of this compound can possess antiproliferative effects against various cancer cell lines . The carbonitrile function enhances its ability to interact with biological targets, making it a potential candidate for drug development.

Several methods have been developed for the synthesis of 1,3-benzothiazole-2-carbonitrile:

  • Palladium-Catalyzed Reactions: A notable method involves palladium-catalyzed cyclization of N-arylcyanothioformamides, which leads to the formation of 2-cyanobenzothiazoles under specific conditions .
  • Copper-Promoted Cyclization: Another efficient approach utilizes copper as a catalyst to facilitate the cyclization of o-iodoaniline with thioamide derivatives .
  • Traditional Methods: Historically, methods such as the Herz reaction have been employed to synthesize benzothiazole derivatives, which can subsequently be converted into 1,3-benzothiazole-2-carbonitrile through specific modifications .

1,3-Benzothiazole-2-carbonitrile finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential as anticancer agents and other therapeutic applications due to their biological activity .
  • Material Science: The compound is also investigated for its utility in creating functional materials owing to its unique electronic properties.

Several compounds share structural similarities with 1,3-benzothiazole-2-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
BenzothiazoleBasic benzothiazole structureFound in many pharmaceuticals; less reactive than carbonitriles
2-AminobenzothiazoleAmino group at position 2Exhibits different biological activities; used in synthesis of other compounds
Benzothiazole-2-sulfonamideSulfonamide group at position 2Increased solubility; used as antibacterial agents
Benzothiazole-3-carbonitrileCyano group at position 3Different reactivity profile; explored for agrochemical applications

The unique presence of the cyano group in 1,3-benzothiazole-2-carbonitrile enhances its reactivity and biological activity compared to other related compounds.

XLogP3

2.3

Wikipedia

1,3-benzothiazole-2-carbonitrile

Dates

Modify: 2023-08-15

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